molecular formula C23H18FN3O4 B2914419 N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286702-46-2

N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2914419
CAS No.: 1286702-46-2
M. Wt: 419.412
InChI Key: CHCVCWOPUIGQCR-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a benzodioxol moiety and substituted with a 2-fluorophenylmethyl group. The benzodioxol group (a methylenedioxy aromatic system) is known to enhance metabolic stability and blood-brain barrier penetration in CNS-targeting drugs . The pyrrolopyridine scaffold is pharmacologically significant due to its resemblance to purine bases, enabling interactions with kinase and receptor binding sites. The 2-fluorophenylmethyl substituent may improve lipophilicity and modulate selectivity toward biological targets, as fluorine atoms often influence electronic and steric properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c24-18-4-2-1-3-16(18)12-26-9-7-15-8-10-27(23(29)22(15)26)13-21(28)25-17-5-6-19-20(11-17)31-14-30-19/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCVCWOPUIGQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolopyridine core. Typical reaction conditions might include:

    Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide.

    Introduction of Fluorophenyl Group: This might be achieved through a nucleophilic substitution reaction.

    Construction of Pyrrolopyridine Core: This could involve a multi-step synthesis starting from a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound might undergo various types of reactions, including:

    Oxidation: Potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Possibly reducing the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and synthetic yields:

Compound Core Structure Key Substituents Molecular Weight (Da) Yield Notable Properties Reference
Target: N-(2H-1,3-Benzodioxol-5-yl)-2-{1-[(2-Fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide Pyrrolo[2,3-c]pyridine 2H-1,3-Benzodioxol-5-yl, 2-fluorophenylmethyl ~440 (estimated) N/A High potential for CNS activity due to benzodioxol; fluorophenyl enhances lipophilicity
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7R)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide Dibenzoazepine 2-Fluoro-biphenyl, methyl group 451 (M−H<sup>+</sup>) 55% Low optical activity ([α]D<sup>20</sup> = +0.2°); moderate yield
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Phthalide Benzofuran-3-one, acetamide ~315 (estimated) N/A Phthalide core acts as a synthetic intermediate; benzofuran may confer redox stability
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine 2-Methoxybenzyl, sulfanyl group, 2-fluorophenyl ~500 (estimated) N/A Sulfanyl group may enhance metabolic stability; methoxybenzyl improves solubility
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromenone-pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluorophenyl groups, acetamide 571.2 19% High melting point (302–304°C); dual fluorine atoms enhance target affinity

Key Observations:

Core Heterocycles: The target compound’s pyrrolo[2,3-c]pyridine core is distinct from dibenzoazepine , phthalide , and pyrazolo-pyrimidine systems . Pyrrolopyridines often exhibit kinase inhibition, whereas pyrazolo-pyrimidines are common in anticancer agents . Chromenone-containing analogs (e.g., ) demonstrate enhanced thermal stability, likely due to rigid fused-ring systems.

Substituent Effects :

  • Fluorine : The 2-fluorophenyl group in the target compound and improves lipophilicity and binding pocket interactions. Dual fluorination in may further optimize target selectivity.
  • Benzodioxol vs. Benzofuran : The benzodioxol group in the target compound offers metabolic resistance compared to benzofuran in , which is prone to oxidative degradation.

Synthetic Feasibility :

  • Yields for similar compounds range from 19% to 55% , highlighting challenges in synthesizing complex heterocycles. The target compound’s lack of stereocenters (unlike ) may simplify synthesis.

Molecular Weight and Bioavailability :

  • The target compound’s estimated molecular weight (~440 Da) falls within the acceptable range for oral bioavailability, whereas higher-weight analogs (e.g., 571 Da in ) may require formulation optimization.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications due to its structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H16FN3O2
  • Molecular Weight : 363.36 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into the following areas:

1. Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds demonstrate significant inhibitory effects on various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.

CompoundTargetIC50 (nM)
4hFGFR17
4hFGFR29
4hFGFR325

These findings suggest that this compound may possess similar antitumor properties due to its structural analogies with these effective compounds .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways. For example, it has been noted that related compounds inhibit JAK3 and ALK kinases effectively.
KinaseIC50 (µM)
JAK30.36
NPM1-ALK0.54

This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

3. Anti-inflammatory Properties

In addition to its antitumor potential, the compound has been associated with anti-inflammatory activities. It may modulate inflammatory pathways by inhibiting cytokine production and reducing the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

  • Study on Pyrrolo[2,3-c]pyridine Derivatives : This study focused on a series of derivatives that exhibited potent inhibitory activity against FGFRs and demonstrated effectiveness in inhibiting breast cancer cell proliferation .
  • In Vitro Evaluation : A comprehensive evaluation was conducted using various cancer cell lines to assess the cytotoxic effects of related compounds. The results indicated significant dose-dependent responses leading to apoptosis in targeted cells.

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